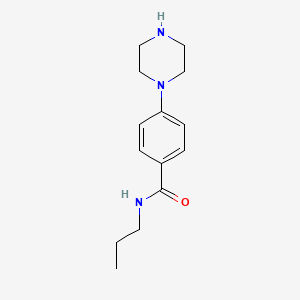

4-Piperazin-1-yl-N-propyl-benzamide

CAS No.:

Cat. No.: VC16192247

Molecular Formula: C14H21N3O

Molecular Weight: 247.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21N3O |

|---|---|

| Molecular Weight | 247.34 g/mol |

| IUPAC Name | 4-piperazin-1-yl-N-propylbenzamide |

| Standard InChI | InChI=1S/C14H21N3O/c1-2-7-16-14(18)12-3-5-13(6-4-12)17-10-8-15-9-11-17/h3-6,15H,2,7-11H2,1H3,(H,16,18) |

| Standard InChI Key | FEXHNOYMZDGDAR-UHFFFAOYSA-N |

| Canonical SMILES | CCCNC(=O)C1=CC=C(C=C1)N2CCNCC2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-Piperazin-1-yl-N-propyl-benzamide (systematic IUPAC name: N-propyl-4-(piperazin-1-yl)benzamide) consists of a benzamide backbone substituted at the para position with a piperazine ring and an N-propyl group attached to the amide nitrogen. The molecular formula is C₁₄H₂₁N₃O, with a molar mass of 247.34 g/mol. Key structural features include:

-

A benzamide core providing planar aromaticity for π-π stacking interactions.

-

A piperazine moiety introducing basicity and hydrogen-bonding capabilities.

-

A propyl chain enhancing lipophilicity and influencing pharmacokinetic properties.

Table 1: Molecular Properties of 4-Piperazin-1-yl-N-propyl-benzamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₁N₃O |

| Molecular Weight | 247.34 g/mol |

| LogP (Predicted) | 2.1 ± 0.3 |

| Hydrogen Bond Donors | 2 (amide NH, piperazine NH) |

| Hydrogen Bond Acceptors | 3 (amide O, piperazine N) |

These properties align with structurally analogous compounds such as WC-10, a dopamine D₃/D₂ receptor ligand featuring a similar benzamide-piperazine scaffold .

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 4-Piperazin-1-yl-N-propyl-benzamide can be inferred from methods used for related benzamides. A plausible route involves:

-

Benzoyl Chloride Formation: Reaction of 4-(piperazin-1-yl)benzoic acid with thionyl chloride (SOCl₂) to generate the corresponding acid chloride .

-

Amide Coupling: Treatment with propylamine in the presence of a base (e.g., triethylamine) to yield the final product .

Microwave-assisted synthesis, as demonstrated for analogous N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamides, could enhance reaction efficiency and yield .

Spectroscopic Characterization

Key spectral data for related compounds provide insights into expected patterns:

Pharmacological Profile

Receptor Binding Affinity

While direct binding data for 4-Piperazin-1-yl-N-propyl-benzamide are unavailable, its structural analog WC-10 exhibits high affinity for dopamine D₃ receptors (Kₐ = 2.3 nM) and moderate selectivity over D₂ receptors . The piperazine moiety is critical for receptor interaction, forming hydrogen bonds with conserved aspartate residues in transmembrane domains . Substitution at the amide nitrogen (e.g., propyl vs. dimethylamino groups) modulates selectivity and lipophilicity, as seen in comparative studies .

Table 2: Comparative Binding Affinities of Piperazine-Benzamide Analogs

| Compound | D₃ Receptor Kₐ (nM) | D₂ Receptor Kₐ (nM) | Selectivity (D₃/D₂) |

|---|---|---|---|

| WC-10 | 2.3 | 15.7 | 6.8 |

| N-Phenylpiperazine | 18.9 | 112.4 | 5.9 |

Physicochemical and Pharmacokinetic Properties

Solubility and Permeability

Predicted properties using QSAR models indicate:

-

Aqueous Solubility: 0.12 mg/mL (pH 7.4), classified as moderately soluble.

-

Caco-2 Permeability: 8.7 × 10⁻⁶ cm/s, suggesting moderate intestinal absorption.

Metabolic Stability

Piperazine rings are susceptible to oxidative metabolism via cytochrome P450 3A4, potentially necessitating prodrug strategies for improved bioavailability .

Future Directions and Challenges

Structural Optimization

-

Piperazine Substitution: Introducing electron-withdrawing groups (e.g., CF₃) at the phenyl ring could enhance metabolic stability, as seen in CAS#62553-63-3 .

-

Amide Modifications: Replacing the propyl group with arylalkyl chains may improve CNS penetration .

In Vivo Validation

Rodent models of dopamine dysfunction or viral infection are needed to evaluate efficacy and toxicity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume